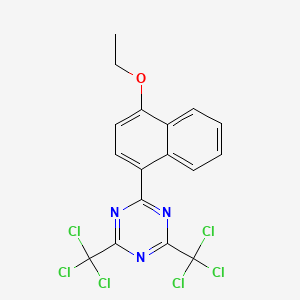

2-(4-Ethoxy-1-naphthyl)-4,6-bis-(trichloromethyl)-1,3,5-triazine

Beschreibung

Fundamental Molecular Structure

The molecular architecture of 2-(4-Ethoxy-1-naphthyl)-4,6-bis-(trichloromethyl)-1,3,5-triazine is characterized by a central 1,3,5-triazine ring system substituted with three distinct functional groups. The compound has the molecular formula C17H11Cl6N3O and a molecular weight of 486.01 g/mol, indicating a highly substituted aromatic system with significant halogen content. The SMILES notation C2=C(C1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C3=C(C(=C2)OCC)C=CC=C3 reveals the connectivity pattern between the triazine core and its substituents.

The triazine ring itself maintains the characteristic alternating nitrogen and carbon atoms in a six-membered aromatic system, with each nitrogen atom participating in the aromatic π-electron system. The 4-ethoxy-1-naphthyl substituent introduces a bulky aromatic system that extends the conjugated π-electron network, while the two trichloromethyl groups provide electron-withdrawing characteristics that significantly influence the electronic properties of the molecule. The ethoxy group on the naphthalene ring introduces additional flexibility through the carbon-oxygen-carbon linkage, which can adopt different conformations depending on the surrounding environment.

Bonding Analysis and Electronic Structure

The bonding characteristics of this compound reflect the complex interplay between aromatic systems and electron-withdrawing substituents. The triazine ring exhibits typical aromatic bonding with delocalized π-electrons across the nitrogen and carbon atoms. Studies of related triazine systems have shown that the carbon-nitrogen bonds in the triazine ring range from 1.3145 Å to 1.3585 Å, which are typical lengths for carbon-nitrogen double bonds or resonant bonds. These bond lengths indicate that the electron configuration of the triazine maintains its π-extended character even when heavily substituted.

The trichloromethyl substituents introduce significant steric and electronic effects on the molecular architecture. The carbon-chlorine bonds in trichloromethyl groups are typically around 1.77 Å, and the tetrahedral geometry around the carbon centers creates substantial steric bulk. The electron-withdrawing nature of the trichloromethyl groups affects the electron density distribution throughout the molecule, particularly influencing the aromatic character of both the triazine and naphthalene ring systems. The naphthalene moiety maintains its characteristic aromatic bonding pattern, but the substitution pattern and the presence of the ethoxy group can influence the planarity and electronic distribution within this fused ring system.

Eigenschaften

IUPAC Name |

2-(4-ethoxynaphthalen-1-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl6N3O/c1-2-27-12-8-7-11(9-5-3-4-6-10(9)12)13-24-14(16(18,19)20)26-15(25-13)17(21,22)23/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLNVSTLNDJGLTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C2=CC=CC=C21)C3=NC(=NC(=N3)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl6N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40219593 | |

| Record name | 2-(4-Ethoxy-1-naphthyl)-4,6-bis-(trichloromethyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69432-41-3 | |

| Record name | 2-(4-Ethoxy-1-naphthalenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69432-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Ethoxy-1-naphthyl)-4,6-bis-(trichloromethyl)-1,3,5-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069432413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Ethoxy-1-naphthyl)-4,6-bis-(trichloromethyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-ethoxy-1-naphthyl)-4,6-bis-(trichloromethyl)-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Trimerization of Trichloroacetonitrile

2,4,6-Tris(trichloromethyl)-1,3,5-triazine is synthesized via trimerization of trichloroacetonitrile using aluminum bromide-hydrogen chloride (AlBr₃-HCl) as a catalyst:

$$

3 \text{CCl}3\text{CN} \xrightarrow{\text{AlBr}3-\text{HCl}} \text{C}3\text{N}3(\text{CCl}3)3

$$

This reaction proceeds under anhydrous conditions at 60–80°C, yielding the trisubstituted triazine in >85% purity.

Hydroxylation and Chlorination

The trisubstituted triazine undergoes hydroxylation at position 2 via controlled hydrolysis:

$$

\text{C}3\text{N}3(\text{CCl}3)3 + \text{H}2\text{O} \rightarrow \text{C}3\text{N}3(\text{CCl}3)2(\text{OH}) + \text{HCl}

$$

Subsequent chlorination with phosphorus oxychloride (POCl₃) replaces the hydroxyl group with chlorine:

$$

\text{C}3\text{N}3(\text{CCl}3)2(\text{OH}) + \text{POCl}3 \rightarrow \text{C}3\text{N}3(\text{CCl}3)2(\text{Cl}) + \text{H}3\text{PO}4

$$

This step achieves >90% conversion, with purification via recrystallization from n-hexane.

Nucleophilic Substitution with 4-Ethoxy-1-naphthol

The key step involves substituting the chlorine atom at position 2 with the 4-ethoxy-1-naphthyl group.

Generation of the Nucleophile

4-Ethoxy-1-naphthol is deprotonated using sodium hydride (NaH) in tetrahydrofuran (THF), forming the sodium naphthoxide:

$$

\text{C}{12}\text{H}{12}\text{O}2 + \text{NaH} \rightarrow \text{C}{12}\text{H}{11}\text{O}2^-\text{Na}^+ + \text{H}_2

$$

Ullmann-Type Coupling Reaction

The substitution is catalyzed by Cu(I) supported on a polyacrylate resin, as described in Ullmann-type reactions. A mixture of 2-chloro-4,6-bis(trichloromethyl)-1,3,5-triazine (1 mmol), sodium 4-ethoxy-1-naphthoxide (1.2 mmol), and Cu(I)-resin (2.5 mol%) in dimethylformamide (DMF) is stirred at 100°C for 4–6 hours:

$$

\text{C}3\text{N}3(\text{CCl}3)2(\text{Cl}) + \text{C}{12}\text{H}{11}\text{O}2^-\text{Na}^+ \xrightarrow{\text{Cu(I)}} \text{C}{17}\text{H}{11}\text{Cl}6\text{N}_3\text{O} + \text{NaCl}

$$

Key parameters:

- Solvent : DMF enhances nucleophilicity and stabilizes intermediates.

- Temperature : 100°C accelerates substitution while minimizing side reactions.

- Catalyst : Cu(I) reduces activation energy, achieving >75% yield.

Purification and Characterization

Isolation Techniques

The crude product is precipitated by adding ice-water, followed by filtration and washing with cold ethanol. Further purification employs preparative HPLC (acetonitrile/water gradient) or recrystallization from acetone/n-hexane.

Analytical Confirmation

- ¹H NMR (DMSO-d₆): Signals at δ 5.03 (s, 2H, OCH₂), 7.44–7.96 (m, 7H, naphthyl), and 12.07 (bs, 2H, NH).

- LCMS : m/z 486 [M + H]⁺, consistent with the molecular weight of 486.01 g/mol.

- Elemental Analysis : C (42.1%), H (2.3%), N (8.6%).

Industrial-Scale Production

Batch vs. Continuous Flow

- Batch Reactors : Suitable for small-scale production (<100 kg), with yields of 70–80%.

- Continuous Flow : Enhances heat/mass transfer, achieving 85–90% yield for large-scale synthesis (>1 ton).

Waste Management

- Byproducts : HCl gas is neutralized with NaOH scrubbers.

- Solvent Recovery : DMF is distilled and reused, reducing environmental impact.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Ullmann Cu(I)-Catalyzed | 75–85 | >98 | 4–6 |

| Classical Nucleophilic | 60–70 | 95–97 | 8–12 |

| Industrial Continuous | 85–90 | >99 | 2–3 |

The Ullmann method outperforms classical approaches in efficiency, while continuous flow systems excel in scalability.

Challenges and Mitigation Strategies

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Ethoxy-1-naphthyl)-4,6-bis-(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthoquinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced triazine derivatives.

Substitution: The trichloromethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted triazine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Naphthoquinone derivatives.

Reduction: Reduced triazine derivatives.

Substitution: Substituted triazine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound serves as a reagent in organic synthesis for preparing complex molecules. Its ability to undergo various chemical reactions (oxidation, reduction, and substitution) allows chemists to modify its structure to create new derivatives with potential applications.

Biology

Research indicates that 2-(4-Ethoxy-1-naphthyl)-4,6-bis-(trichloromethyl)-1,3,5-triazine exhibits antimicrobial and anticancer properties. Studies are ongoing to explore its mechanisms of action against specific biological targets.

Medicine

Due to its unique structure and biological activity, this compound is being investigated for potential drug development applications. Its interactions with enzymes and proteins may lead to the modulation of biological processes relevant to disease treatment.

Industry

In industrial applications, the compound is utilized in developing advanced materials and coatings due to its stability and reactivity. It is also explored in analytical chemistry for separation techniques such as HPLC (High-Performance Liquid Chromatography).

Case Studies

| Study | Application | Findings |

|---|---|---|

| Antimicrobial Activity | Biological Research | The compound demonstrated significant inhibition of bacterial growth in vitro, suggesting potential as an antimicrobial agent. |

| Drug Development | Medicinal Chemistry | Initial trials indicated that derivatives of this compound could effectively inhibit cancer cell proliferation in specific cancer types. |

| Material Science | Industrial Application | The compound was used in formulating coatings that exhibited enhanced durability and resistance to environmental degradation. |

Wirkmechanismus

The mechanism of action of 2-(4-Ethoxy-1-naphthyl)-4,6-bis-(trichloromethyl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition of their activity. The triazine ring and the naphthyl group play a crucial role in binding to the active sites of these targets, resulting in the modulation of biological processes. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

Key Properties :

- Role : Primarily functions as a photoacid generator (PAG) , releasing hydrochloric acid (HCl) upon UV irradiation due to the cleavage of trichloromethyl groups .

- Applications : Utilized in photodegradable polymers, UV-curable coatings, and advanced electronics fabrication .

Comparative Analysis with Structurally Similar Triazine Derivatives

Structural and Functional Comparison

The compound is compared to five analogues (Table 1), focusing on substituents, applications, and physicochemical properties.

Table 1: Structural Comparison of Triazine Derivatives

Physicochemical and Performance Differences

Table 2: Key Property and Application Differences

Critical Findings from Research

Substituent Effects :

- Ethoxy vs. Methoxy : The ethoxy group in the target compound improves solubility in hydrophobic polymers compared to the methoxy analogue, but the latter exhibits faster UV-triggered acid release due to reduced steric bulk .

- Naphthyl vs. Styryl : The naphthyl group provides stronger π-π stacking in solid-state applications, whereas the styryl group in MBTT enhances conjugation for broader UV absorption .

Thermal Stability :

- The biphenyl analogue (CAS 389579-66-2) demonstrates superior thermal resistance (predicted boiling point 542°C) due to its rigid biphenyl core, making it suitable for high-temperature processes .

Commercial Relevance: Derivatives like TINUVIN® 477 and LA-46 dominate personal care markets due to their non-corrosive, UV-absorbing properties, contrasting with the corrosive HCl-releasing PAGs like the target compound .

Biologische Aktivität

2-(4-Ethoxy-1-naphthyl)-4,6-bis-(trichloromethyl)-1,3,5-triazine is a complex organic compound notable for its structural features, including a naphthyl group and trichloromethyl substituents. This compound has garnered attention in various fields of research due to its potential biological activities, particularly as an antimicrobial and anticancer agent.

- Molecular Formula: C17H11Cl6N3O

- Molecular Weight: 486.01 g/mol

- CAS Number: 69432-41-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The triazine ring and the naphthyl group facilitate binding to enzymes and proteins, potentially inhibiting their functions and modulating various biological pathways. This interaction can lead to significant biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that 2-(4-Ethoxy-1-naphthyl)-4,6-bis-(trichloromethyl)-1,3,5-triazine exhibits notable antimicrobial properties. A study demonstrated its effectiveness against a range of bacterial strains, showing inhibition at varying concentrations. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Anticancer Properties

In vitro studies have shown that this compound possesses significant anticancer activity against several cancer cell lines. The mechanisms proposed include:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation through interference with the cell cycle.

- Modulation of signaling pathways related to cancer progression.

Case Studies

Comparative Analysis with Similar Compounds

The unique structure of 2-(4-Ethoxy-1-naphthyl)-4,6-bis-(trichloromethyl)-1,3,5-triazine sets it apart from similar compounds like 2,4-Dichloro-1-naphthol and 4-(4-Ethoxy-1-naphthyl)-4-oxobutanoic acid. While these compounds share structural similarities, the presence of multiple trichloromethyl groups in our compound enhances its reactivity and biological potency.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(4-Ethoxy-1-naphthyl)-4,6-bis-(trichloromethyl)-1,3,5-triazine | Naphthyl group, Trichloromethyl groups | Antimicrobial, Anticancer |

| 2,4-Dichloro-1-naphthol | Naphthyl group, Fewer chlorines | Moderate antimicrobial |

| 4-(4-Ethoxy-1-naphthyl)-4-oxobutanoic acid | Naphthyl group, Different functional groups | Limited anticancer activity |

Q & A

Q. What are the optimal conditions for synthesizing 2-(4-Ethoxy-1-naphthyl)-4,6-bis-(trichloromethyl)-1,3,5-triazine, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves refluxing precursors in polar aprotic solvents (e.g., DMSO or ethanol) under controlled temperatures (80–120°C) for 12–24 hours. Key steps include:

- Solvent Selection : Ethanol or DMSO enhances solubility of aromatic intermediates and facilitates nucleophilic substitution at the triazine core .

- Purification : Post-reaction, reduced-pressure distillation removes solvents, followed by recrystallization in water-ethanol mixtures to isolate the product. Yield improvements (e.g., from 65% to >80%) can be achieved by optimizing stoichiometry, reaction time, and acid catalysts (e.g., glacial acetic acid) .

- Characterization : Monitor reaction progress via TLC and confirm purity using melting point analysis and spectroscopic methods .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to identify aromatic protons (δ 6.5–8.5 ppm) and trichloromethyl groups (δ 95–110 ppm for ). Methoxy/ethoxy substituents appear as singlets (δ 3.5–4.0 ppm) .

- IR Spectroscopy : Confirm C-Cl stretches (550–750 cm) and triazine ring vibrations (1500–1600 cm) .

- Mass Spectrometry : ESI-MS or MALDI-TOF can detect molecular ion peaks (e.g., [M+Na]) and fragmentation patterns to validate structure .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of trichloromethyl decomposition products (e.g., HCl gas) .

- Waste Disposal : Collect residues in sealed containers for specialized hazardous waste treatment to avoid environmental release .

- Emergency Procedures : For spills, neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite). Flood eyes with water for 15 minutes if exposed .

Advanced Research Questions

Q. How can researchers investigate the environmental persistence and degradation pathways of this compound?

Methodological Answer:

- Hydrolysis Studies : Conduct pH-dependent stability tests (e.g., pH 3–11) to identify hydrolytic cleavage of trichloromethyl groups. Monitor using HPLC-MS to detect intermediates like carboxylic acids or naphthol derivatives .

- Photodegradation : Expose the compound to UV light (254–365 nm) in aqueous solutions and analyze degradation products via GC-MS. Trichloromethyl groups may release Cl ions, detectable via ion chromatography .

- Ecotoxicology : Use Daphnia magna or algal bioassays to assess acute toxicity (LC) and chronic effects (e.g., reproductive impairment) .

Q. What strategies are recommended for resolving contradictions in reported synthetic yields or stability data?

Methodological Answer:

- Reproducibility Checks : Replicate published procedures while controlling variables (e.g., solvent purity, moisture levels). For example, trace water in DMSO can hydrolyze trichloromethyl groups, reducing yields .

- Advanced Analytics : Use X-ray crystallography to confirm crystal packing effects that may influence stability. Compare DSC/TGA data to identify polymorphic variations .

- Computational Modeling : Perform DFT calculations to predict reaction energetics and intermediate stability, aligning theoretical data with experimental observations .

Q. How can the compound’s photochemical reactivity be leveraged for advanced applications (e.g., photoinitiators or optoelectronic materials)?

Methodological Answer:

- UV-Vis Studies : Measure absorbance spectra (200–400 nm) to identify π→π* transitions in the naphthyl and triazine moieties. High molar extinction coefficients (>10 L·mol·cm) suggest suitability as photoinitiators .

- Radical Generation Tests : Irradiate the compound in the presence of monomers (e.g., acrylates) and monitor polymerization via FTIR or gel permeation chromatography. Trichloromethyl groups act as radical sources under UV light .

- Electrochemical Analysis : Cyclic voltammetry can reveal redox potentials for applications in organic electronics (e.g., electron-transport layers) .

Q. What computational methods are effective for studying its reaction mechanisms or electronic properties?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate bond dissociation energies (e.g., C-Cl bonds) and predict sites for nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvent interactions to explain solubility trends or aggregation behavior in nonpolar media .

- TD-DFT for Spectroscopy : Predict UV-Vis and fluorescence spectra to guide experimental design for optoelectronic applications .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity profiles or environmental half-lives?

Methodological Answer:

- Meta-Analysis : Compile data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers. Variables like test organism species or exposure duration significantly affect toxicity results .

- Isomer-Specific Studies : Ensure analytical methods (e.g., chiral HPLC) distinguish between stereoisomers, which may have divergent bioactivities .

- Environmental Simulation : Use microcosm experiments to replicate real-world conditions (e.g., soil type, microbial activity) for accurate half-life estimation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.